Corticatic acid C
Description
Corticatic acid C (CAS 3597-45-3) is a steroid-derived organic compound with the molecular formula C₂₀H₂₈O₅ and a molecular weight of 348.4 g/mol . Analytical studies highlight its quantification in pharmaceutical formulations using advanced chromatographic methods, such as stability-indicating UHPLC, which ensures accurate measurement even in the presence of degradation products or impurities .
Properties
CAS No. |
160337-75-7 |
|---|---|
Molecular Formula |
C10H8O |
Synonyms |
Corticatic acid C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Molecular and Functional Properties
| Property | This compound | Hydrocortisone Acetate | Fusidic Acid |
|---|---|---|---|
| Molecular Formula | C₂₀H₂₈O₅ | C₂₃H₃₂O₆ | C₃₁H₄₈O₆ |
| Molecular Weight (g/mol) | 348.4 | 404.5 | 516.7 |
| Key Functional Groups | Ketone, hydroxyl | Acetylated C21 hydroxyl | Carboxylic acid, cyclic terpene |
| Primary Application | Under investigation | Anti-inflammatory | Antibacterial (staphylococcal infections) |
| Regulatory Status | Experimental | Approved (topical) | Approved (systemic) |
Structural Insights :
- Hydrocortisone acetate shares a steroidal backbone with this compound but includes an acetylated hydroxyl group at position C21, enhancing its lipophilicity and topical efficacy .
- Fusidic acid, a tetracyclic triterpenoid, diverges structurally but shares functional overlap in targeting inflammatory pathways, albeit via antibacterial mechanisms .
Pharmacological and Analytical Comparisons
Table 2: Bioactivity and Analytical Methods
| Parameter | This compound | Hydrocortisone Acetate | Fusidic Acid |
|---|---|---|---|
| Mechanism of Action | Presumed glucocorticoid receptor modulation | Glucocorticoid receptor agonist | Inhibition of bacterial elongation factor G |
| Stability in Formulations | Validated via UHPLC | Degrades under UV light | Stable in acidic conditions |
| Toxicity Profile | Limited data | Low systemic absorption | Hepatotoxicity at high doses |
Key Findings :
- Analytical Challenges: this compound requires specialized UHPLC methods for quantification due to its susceptibility to co-eluting impurities, a hurdle less pronounced in hydrocortisone acetate assays .
- Functional Divergence : Unlike fusidic acid, this compound lacks direct antibacterial activity but may synergize with anti-inflammatory agents in combinatorial therapies .
Q & A
Q. What experimental protocols are recommended for the structural elucidation of corticatic acid C, and how can reproducibility be ensured?
To confirm the structure of this compound, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY/HSQC) and high-resolution mass spectrometry (HRMS) are essential. Ensure purity via HPLC with ≥95% purity thresholds. Reproducibility requires detailed protocols for solvent systems, temperature controls, and instrumentation parameters (e.g., NMR shimming, MS ionization voltage). For novel compounds, provide crystallographic data or comparative analysis with known analogs. Experimental details must be segregated into main text (key steps) and supplementary materials (full protocols) to avoid redundancy .
Q. How should researchers design synthesis pathways for this compound derivatives to optimize yield and selectivity?
Use retrosynthetic analysis to identify feasible routes, prioritizing protecting-group strategies for reactive functional groups (e.g., hydroxyl or carboxyl moieties). Employ kinetic vs. thermodynamic control experiments to optimize selectivity. Document solvent polarity, catalyst loading (e.g., Pd/C for hydrogenation), and reaction monitoring (TLC/GC-MS). For yield optimization, conduct Design of Experiments (DoE) to test variables like temperature, stoichiometry, and reaction time. Report yields as mean ± standard deviation across triplicate trials .
Q. What analytical techniques are critical for assessing the purity and stability of this compound under varying storage conditions?
Combine accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV and LC-MS to monitor degradation products. Use differential scanning calorimetry (DSC) to assess thermal stability and dynamic vapor sorption (DVS) for hygroscopicity. For purity, validate methods per ICH guidelines (Q2(R1)), including specificity, linearity (R² ≥0.99), and precision (RSD <2%). Store samples in amber vials at -20°C with desiccants, and report stability data in supplementary tables .
Advanced Research Questions
Q. How can conflicting bioactivity data for this compound across studies be systematically resolved?
Conduct a meta-analysis using PRISMA guidelines to identify bias sources (e.g., cell line variability, assay protocols). Stratify data by experimental conditions:
| Variable | Example Values | Impact on Bioactivity |
|---|---|---|
| Cell Line | HEK293 vs. HeLa | Receptor expression differences |
| Assay Type | MTT vs. ATP-luminescence | Detection sensitivity |
| Concentration | IC₅₀ vs. EC₅₀ | Dose-response variability |
| Replicate key studies under harmonized conditions and apply statistical models (ANOVA with post-hoc Tukey tests) to quantify variability . |
Q. What mechanistic studies are required to clarify the role of this compound in modulating inflammatory pathways?
Use CRISPR/Cas9 knockout models to validate target engagement (e.g., NF-κB or COX-2). Combine transcriptomics (RNA-seq) and proteomics (SILAC) to map upstream/downstream effectors. For in vivo relevance, employ murine collagen-induced arthritis models with this compound dosing (10–50 mg/kg) and assess cytokine levels (ELISA for TNF-α, IL-6). Include negative controls (vehicle) and positive controls (e.g., dexamethasone) .
Q. How can computational methods improve the prediction of this compound’s pharmacokinetic properties?
Apply QSAR models (e.g., SwissADME) to predict LogP (optimal range: 1–3), permeability (Caco-2 assay correlations), and metabolic stability (CYP450 isoform interactions). Validate with in vitro assays:
- Absorption : PAMPA (Peff >1.5 ×10⁻⁶ cm/s).
- Metabolism : Microsomal half-life (t₁/₂ >30 min).
- Toxicity : hERG inhibition (IC₅₀ >10 μM). Use molecular docking (AutoDock Vina) to prioritize structural analogs with improved ADME profiles .
Methodological Guidance
Q. What strategies mitigate bias in literature reviews on this compound’s biological activities?
Follow systematic review protocols (PRISMA 2020):
- Search Strategy : Combine keywords ("this compound" AND "anti-inflammatory" OR "biosynthesis") across PubMed, Scopus, and Web of Science. Exclude non-peer-reviewed sources (e.g., patents, theses).
- Quality Assessment : Use GRADE criteria for study rigor (e.g., sample size, blinding).
- Data Synthesis : Perform heterogeneity tests (I² statistic) before meta-analysis .
Q. How should researchers address discrepancies in spectroscopic data for this compound analogs?
Create a reference database of NMR/MS spectra for known analogs (e.g., corticatic acids A–B). Use collaborative platforms (e.g., NMRShiftDB) to cross-validate assignments. For unresolved conflicts, conduct independent analyses at multiple facilities and apply consensus algorithms (e.g., majority voting for peak assignments) .
Ethical and Reporting Standards
Q. What are the best practices for sharing this compound-related data to enhance reproducibility?
Adhere to FAIR principles:
- Findable : Deposit raw NMR/MS data in repositories (e.g., Zenodo) with DOI.
- Accessible : Use open-access formats (e.g., .mnova for NMR, .mzML for MS).
- Interoperable : Annotate metadata using controlled vocabularies (ChEBI, PubChem).
- Reusable : Provide SOPs in supplementary materials .
Q. How can interdisciplinary teams optimize research on this compound’s therapeutic potential?
Form teams with:
- Content Experts : Natural product chemists (synthesis), pharmacologists (mechanistic studies).
- Methodologists : Statisticians (experimental design), bioinformaticians (omics integration).
- Ethicists : For preclinical-to-clinical translation compliance.
Regular cross-disciplinary reviews (monthly) align objectives and mitigate siloed workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
